molecular formula C10H13FO B1442028 1-(3-Fluoro-2-methylphenyl)propan-1-ol CAS No. 1270584-02-5

1-(3-Fluoro-2-methylphenyl)propan-1-ol

Cat. No. B1442028
M. Wt: 168.21 g/mol
InChI Key: AAVAMMGNKYZHOG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)propan-1-ol, also known as 1-fluoro-2-methylpropylbenzene, is a volatile organic compound that is used in a variety of scientific applications. It is a colorless liquid with a pungent odor and a melting point of -33.5°C. 1-(3-Fluoro-2-methylphenyl)propan-1-ol is soluble in water and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. Its chemical formula is C7H9FO.

Scientific Research Applications

  • Synthetic Cathinones in Forensic Toxicology

    • Synthetic cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis, have emerged as a new class of psychoactive substances . They are flooding the European drug market and gaining popularity in place of cathinones that became illegal .
    • The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
    • The results of these analyses and identification of synthetic cathinones are crucial in forensic toxicology for the detection and identification of new drugs appearing on the illegal market .
  • Synthetic Cathinones in Drug Discovery

    • Synthetic cathinones are one of the most numerous and widespread groups among NPS . They pose a significant threat to the health and lives of their users .
    • Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .
    • The results showed that 29 synthetic cathinones have been detected for the first time from early 2019 to mid-2022 . The structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance were described .
  • (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol

    • This compound is available for purchase from various chemical suppliers . It is typically sold as a liquid . The CAS Number is 1176589-67-5 .
    • Unfortunately, the specific applications of this compound are not detailed in the sources I found .
  • 3-(3-fluoro-4-methylphenyl)propan-1-ol

    • This compound, with CAS Number 1036395-91-1, is also available for purchase from various chemical suppliers .
    • Again, the specific applications of this compound are not detailed in the sources I found .
  • (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol

    • This compound is available for purchase from various chemical suppliers . It is typically sold as a liquid . The CAS Number is 1176589-67-5 .
    • Unfortunately, the specific applications of this compound are not detailed in the sources I found .
  • 3-(3-fluoro-4-methylphenyl)propan-1-ol

    • This compound, with CAS Number 1036395-91-1, is also available for purchase from various chemical suppliers .
    • Again, the specific applications of this compound are not detailed in the sources I found .

properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h4-6,10,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVAMMGNKYZHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-2-methylphenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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